
Uracil, 1-allyl-5-bromo-6-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 1-allyl-5-bromo-6-methyl-3-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an allyl group at position 1, a bromine atom at position 5, a methyl group at position 6, and a phenyl group at position 3. These substitutions confer unique chemical and biological properties to the molecule, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For instance, the introduction of the allyl group at position 1 can be achieved through alkylation reactions using allyl halides. The bromine atom at position 5 can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS). The methyl group at position 6 can be added through methylation reactions using methyl iodide or dimethyl sulfate. The phenyl group at position 3 can be introduced through Suzuki-Miyaura coupling reactions using phenylboronic acid and a palladium catalyst .
Industrial Production Methods
Industrial production of uracil derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Uracil, 1-allyl-5-bromo-6-methyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted uracil derivatives with various functional groups.
Scientific Research Applications
Uracil, 1-allyl-5-bromo-6-methyl-3-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of uracil, 1-allyl-5-bromo-6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uracil, 1-allyl-5-bromo-6-methyl-: Lacks the phenyl group at position 3.
Uracil, 1-allyl-5-bromo-3-phenyl-: Lacks the methyl group at position 6.
Uracil, 1-allyl-6-methyl-3-phenyl-: Lacks the bromine atom at position 5.
Uniqueness
Uracil, 1-allyl-5-bromo-6-methyl-3-phenyl- is unique due to the specific combination of substituents on the uracil ring. This unique structure confers distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
32000-72-9 |
|---|---|
Molecular Formula |
C14H13BrN2O2 |
Molecular Weight |
321.17 g/mol |
IUPAC Name |
5-bromo-6-methyl-3-phenyl-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13BrN2O2/c1-3-9-16-10(2)12(15)13(18)17(14(16)19)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3 |
InChI Key |
XDDCZCNSNJJQDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC=C)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14676304.png)

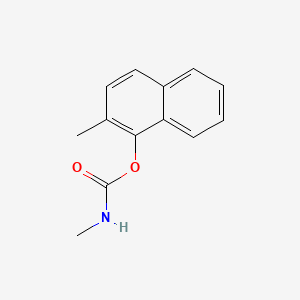

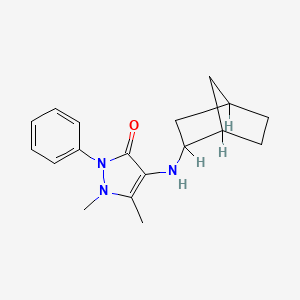
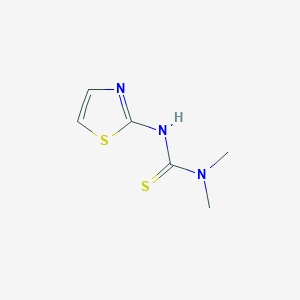
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
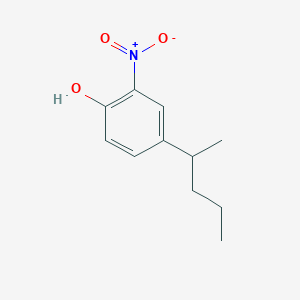
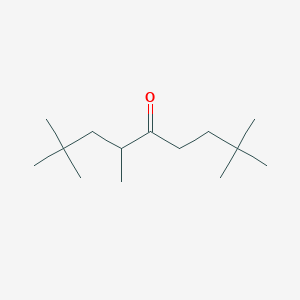
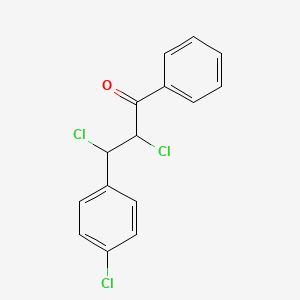

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
